Nlrp3-IN-34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

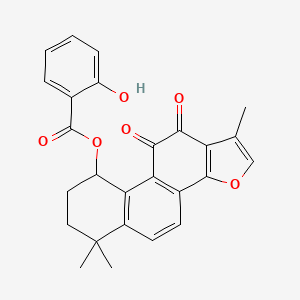

C26H22O6 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

(1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-9-yl) 2-hydroxybenzoate |

InChI |

InChI=1S/C26H22O6/c1-13-12-31-24-15-8-9-16-21(20(15)23(29)22(28)19(13)24)18(10-11-26(16,2)3)32-25(30)14-6-4-5-7-17(14)27/h4-9,12,18,27H,10-11H2,1-3H3 |

InChI Key |

QWRVFPVDZOIIBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)OC(=O)C5=CC=CC=C5O |

Origin of Product |

United States |

Foundational & Exploratory

Nlrp3-IN-34: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nlrp3-IN-34, also identified as compound T10, is a potent and selective inhibitor of the NLRP3 inflammasome. As a derivative of Tanshinone IIA, this small molecule demonstrates significant anti-inflammatory properties by directly targeting the NLRP3 protein, thereby impeding the assembly and activation of the inflammasome complex. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

This compound exerts its inhibitory effects on the NLRP3 inflammasome through a multi-faceted mechanism. The primary mode of action is the direct binding to the NACHT domain of the NLRP3 protein. This interaction is crucial as it blocks the association between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step for the oligomerization of ASC and the subsequent assembly of the inflammasome complex.[1] By preventing the formation of the active inflammasome, this compound effectively suppresses the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

Furthermore, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.[1][2][3][4][5] This dual action of directly inhibiting the NLRP3 protein and reducing upstream activators contributes to its potent anti-inflammatory effects. The inhibition of inflammasome activation also leads to a reduction in pyroptosis, a form of pro-inflammatory cell death.[1][2][5]

Quantitative Data

The following table summarizes the key quantitative data for this compound based on in vitro and in vivo studies.

| Parameter | Value | Cell Line / Model | Reference |

| IC50 for IL-1β production | 0.48 µM | J774A.1 macrophages | [1][2][6] |

| In Vivo Efficacy | Attenuates DSS-induced colitis | Mouse model | [1][2][5] |

| In Vivo Efficacy | Anti-inflammatory activity | DSS-induced peritonitis model | [1][2][5] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the NLRP3 inflammasome signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard practices in the field.

In Vitro IL-1β Secretion Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome-dependent IL-1β secretion in macrophages.

Cell Line: J774A.1 murine macrophages.

Methodology:

-

Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Priming: Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 1 hour.

-

NLRP3 Activation: Induce NLRP3 inflammasome activation by adding 5 µM nigericin for 1 hour.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Pyroptosis Assay (LDH Release)

Objective: To assess the effect of this compound on pyroptotic cell death.

Methodology:

-

Follow steps 1-5 of the In Vitro IL-1β Secretion Assay protocol.

-

LDH Measurement: Measure the lactate dehydrogenase (LDH) activity in the collected supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Lysis Control: For a positive control (maximum LDH release), lyse a set of untreated, activated cells with the lysis buffer provided in the kit.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the lysis control and plot it against the inhibitor concentration.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of colitis.

Animal Model: C57BL/6 mice (8-10 weeks old).

Methodology:

-

Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days to induce acute colitis.

-

Treatment: Administer this compound or vehicle control (e.g., intraperitoneally) to the mice daily, starting from day 0 of DSS administration.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: On day 8, euthanize the mice and collect colon tissues.

-

Macroscopic Evaluation: Measure the length of the colon.

-

Histological Analysis: Fix a portion of the colon in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines, including IL-1β, using ELISA.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of this compound.

References

- 1. Peripheral Evolution of Tanshinone IIA and Cryptotanshinone for Discovery of a Potent and Specific NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Dextran sodium sulfate potentiates NLRP3 inflammasome activation by modulating the KCa3.1 potassium channel in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Nlrp3-IN-34: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, making it a prime target for therapeutic intervention. Nlrp3-IN-34 (also known as compound 16673-34-0) has emerged as a potent and selective inhibitor of the NLRP3 inflammasome, demonstrating significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₆H₂₂O₆ |

| CAS Number | 1392502-55-4 |

| Molecular Weight | 430.45 g/mol |

| Synonyms | 16673-34-0, Compound T10 |

Mechanism of Action

This compound is a direct inhibitor of the NLRP3 inflammasome. While its precise binding site on the NLRP3 protein is still under investigation, it is known to act downstream of the initial activation signals, such as potassium efflux and reactive oxygen species (ROS) production. Evidence suggests that this compound may interfere with the conformational changes in the NLRP3 protein that are necessary for its oligomerization and subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This disruption of inflammasome assembly effectively blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. Furthermore, this compound has been shown to inhibit pyroptosis, a form of inflammatory cell death mediated by the NLRP3 inflammasome.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.

| Assay | Cell Line / Model | Readout | IC₅₀ / Effect | Citation |

| In Vitro IL-1β Production | J774A.1 (murine macrophages) | IL-1β release | 0.48 µM | [1] |

| In Vivo Caspase-1 Activity | Mouse model of acute myocardial infarction | Caspase-1 activity in heart tissue | 90% inhibition | |

| In Vivo Infarct Size | Mouse model of acute myocardial infarction | Infarct size | >40% reduction | |

| In Vivo Peritonitis | DSS-induced peritonitis model | Anti-inflammatory activity | Significant | [1] |

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophage cell lines (e.g., THP-1 or J774A.1).

Materials:

-

Macrophage cell line (THP-1 or J774A.1)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

IL-1β ELISA kit

-

Caspase-1 activity assay kit (fluorometric)

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.

-

Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free media.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Activation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Measurement of Readouts:

-

IL-1β Release: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Caspase-1 Activity: Measure caspase-1 activity in the cell lysates or supernatants using a fluorometric assay kit with a specific caspase-1 substrate (e.g., YVAD-AFC).

-

Pyroptosis (Cell Death): Assess cell viability and pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.

-

ASC Speck Visualization by Immunofluorescence

This protocol outlines the procedure for visualizing the formation of ASC specks, a hallmark of inflammasome activation, and its inhibition by this compound.

Materials:

-

Cells prepared as in the in vitro inhibition assay (seeded on glass coverslips)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells on coverslips as described in the in vitro inhibition assay protocol (priming, inhibitor treatment, and activation).

-

Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent foci within the cytoplasm.

Selectivity Profile

This compound has demonstrated selectivity for the NLRP3 inflammasome. Studies have shown that it does not significantly inhibit other inflammasomes, such as AIM2 and NLRC4, at concentrations where it potently blocks NLRP3 activity. This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects on other essential innate immune pathways.

Conclusion

This compound is a promising small molecule inhibitor of the NLRP3 inflammasome with demonstrated in vitro and in vivo efficacy. Its ability to selectively block the activation of the NLRP3 inflammasome highlights its potential as a therapeutic agent for a wide range of inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other NLRP3 inhibitors. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in clinical settings.

References

An In-depth Technical Guide to the Discovery and Development of Nlrp3-IN-34

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Nlrp3-IN-34, a novel inhibitor of the NLRP3 inflammasome. This compound, also identified as Compound T10, is a derivative of the natural product Tanshinone IIA. This document details the synthesis, mechanism of action, and in vitro and in vivo characterization of this compound, presenting a valuable resource for researchers in the fields of immunology, pharmacology, and drug discovery who are focused on inflammatory diseases. All quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific rationale and experimental design.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers a cascade of inflammatory responses. This process involves the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, making it a key therapeutic target.

Discovery of this compound: A Tanshinone IIA Derivative

This compound (Compound T10) was developed through a scaffold hybridization strategy, combining the core structure of Tanshinone IIA, a natural product with known anti-inflammatory properties, with salicylic acid.[1][2] This design was aimed at enhancing the inhibitory activity against the NLRP3 inflammasome. The research identified this compound as a potent inhibitor of this pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the characterization of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line | Stimulus | Parameter Measured | IC50 (µM) | Reference |

| NLRP3 Inflammasome Inhibition | J774A.1 | LPS + ATP | IL-1β production | 0.48 | [2] |

Table 2: In Vitro Mechanistic Characterization of this compound

| Assay | Cell Line | Stimulus | Effect of this compound | Reference |

| ROS Production | J774A.1 | Not Specified in Abstract | Inhibition | [2] |

| Pyroptosis | J774A.1 | Not Specified in Abstract | Inhibition | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Treatment | Outcome | Reference |

| C57BL/6 Mice | DSS-induced peritonitis | This compound | Attenuated inflammatory response | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound T10)

The synthesis of this compound is based on the modification of Tanshinone IIA. While the specific reaction steps and conditions for the synthesis of this compound are detailed in the primary publication, a general approach for the synthesis of Tanshinone IIA derivatives involves a multi-step process starting from a common tetralin building block, featuring a 3,4-disubstituted furan synthesis and various regioselective C-H functionalization reactions.[3] The final step for creating the hybrid with salicylic acid would likely involve an esterification or amide bond formation. A detailed protocol would be found in the supplementary information of the primary research article.

In Vitro NLRP3 Inflammasome Inhibition Assay

This assay quantifies the ability of this compound to inhibit the production of IL-1β in a cellular model of NLRP3 inflammasome activation.

-

Cell Line: J774A.1 murine macrophages.

-

Protocol:

-

Seed J774A.1 cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere.

-

Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce NLRP3 inflammasome activation by adding adenosine triphosphate (ATP) (5 mM) for 30 minutes.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

-

Intracellular Reactive Oxygen Species (ROS) Production Assay

This assay measures the effect of this compound on the production of intracellular ROS, a key upstream signaling event in NLRP3 activation.

-

Cell Line: J774A.1 murine macrophages.

-

Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Protocol:

-

Seed J774A.1 cells in a 96-well plate.

-

Treat the cells with this compound at the desired concentrations.

-

Load the cells with DCFH-DA (typically 10-25 µM) and incubate for 30-45 minutes at 37°C in the dark.[4][5] Cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]

-

Induce ROS production with an appropriate stimulus if necessary (e.g., LPS/ATP).

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm.[5][6]

-

Pyroptosis Assay (LDH Release)

This assay assesses the ability of this compound to inhibit pyroptosis, a form of inflammatory cell death, by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[7][8][9]

-

Cell Line: J774A.1 murine macrophages.

-

Protocol:

-

Seed J774A.1 cells in a 96-well plate and treat them as described for the NLRP3 inflammasome inhibition assay (priming with LPS, treatment with this compound, and stimulation with ATP).

-

After the incubation period, centrifuge the plate to pellet the cells and any debris.

-

Carefully collect a portion of the supernatant from each well.

-

Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.

-

Calculate the percentage of LDH release relative to the maximum release control.

-

In Vivo DSS-Induced Peritonitis Model

This animal model is used to evaluate the anti-inflammatory efficacy of this compound in vivo.

-

Animal Model: C57BL/6 mice.

-

Protocol:

-

Induce peritonitis in C57BL/6 mice by intraperitoneal (i.p.) injection of Dextran Sulfate Sodium (DSS). A typical dose for colitis induction is 3-4% DSS in drinking water for 5 days.[10] For a direct peritonitis model, a sterile DSS solution would be injected intraperitoneally.

-

Administer this compound to the mice, typically via i.p. injection or oral gavage, at various doses before or after the DSS challenge.

-

At a predetermined time point after DSS administration, collect peritoneal lavage fluid.

-

Analyze the peritoneal lavage fluid for inflammatory markers, such as the recruitment of immune cells (e.g., neutrophils and macrophages) by flow cytometry and the concentration of pro-inflammatory cytokines like IL-1β by ELISA.

-

Assess the overall inflammatory response and the therapeutic effect of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of this compound.

Figure 1: Canonical NLRP3 inflammasome activation pathway and the inhibitory points of this compound.

Figure 2: General experimental workflow for the in vitro characterization of this compound.

Figure 3: Workflow for the in vivo evaluation of this compound in a DSS-induced peritonitis model.

Conclusion

This compound emerges as a promising lead compound for the development of therapeutics targeting NLRP3-driven inflammatory diseases. Its discovery, based on the derivatization of the natural product Tanshinone IIA, highlights a successful strategy in medicinal chemistry. The data presented in this guide demonstrate its potent in vitro inhibitory activity against the NLRP3 inflammasome, its ability to modulate upstream ROS production and downstream pyroptosis, and its efficacy in a preclinical model of peritonitis. Further investigation into the detailed mechanism of action and pharmacokinetic properties of this compound is warranted to advance its development as a clinical candidate. This technical guide serves as a foundational resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this compound.

References

- 1. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Tanshinone IIA and Related Terpenes via a C-H Functionalization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. bioquochem.com [bioquochem.com]

- 6. abcam.cn [abcam.cn]

- 7. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]

- 8. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Hooke - Contract Research - DSS-induced colitis in C57BL/6 mice [hookelabs.com]

The Role of NLRP3-IN-34 in Innate Immunity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the NLRP3 inflammasome's role in innate immunity and the utility of the specific inhibitor, NLRP3-IN-34, in studying its function. This document details the underlying signaling pathways, quantitative data for this compound and related compounds, and comprehensive experimental protocols for its characterization.

The NLRP3 Inflammasome: A Key Mediator of Innate Immunity

The innate immune system serves as the body's first line of defense against pathogens and endogenous danger signals. A central component of this system is the NOD-like receptor (NLR) family, of which NLRP3 is the most extensively studied member.[1] NLRP3 acts as a cytosolic sensor that detects a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) from invading microbes and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[2]

Upon activation, NLRP3 nucleates the assembly of a multi-protein complex known as the NLRP3 inflammasome.[1] This complex typically comprises the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector enzyme pro-caspase-1.[3] The assembly of the inflammasome leads to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 is responsible for the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Furthermore, active caspase-1 can cleave Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

-

Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[2]

-

Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly of the inflammasome. These stimuli include ATP, crystalline substances, and pore-forming toxins, which often lead to cellular events like potassium efflux, calcium mobilization, and the production of reactive oxygen species (ROS).[2][5]

Given its central role in inflammation, aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[5][6]

Caption: Canonical NLRP3 inflammasome activation pathway.

This compound: A Pharmacological Probe for Innate Immunity Research

This compound (also known as Compound T10) is a small molecule inhibitor of the NLRP3 inflammasome.[7][8][9] It serves as a valuable chemical tool for investigating the physiological and pathological roles of NLRP3 activation. Research indicates that this compound functions by inhibiting the production of reactive oxygen species (ROS), a key upstream event in NLRP3 activation, thereby preventing subsequent IL-1β production and pyroptosis.[7][9]

The following table summarizes the reported in vitro potency of this compound and other commonly used NLRP3 inhibitors for comparison.

| Compound | Common Name(s) | Target(s) | IC50 | Cell Line | Assay |

| This compound | Compound T10 | NLRP3 Inflammasome | 0.48 µM | J774A.1 (mouse macrophage) | IL-1β production |

| 16673-34-0 | JC121 | NLRP3 Inflammasome | Not specified | J774A.1, HL-1 (mouse cardiomyocyte) | IL-1β release, ASC oligomerization |

| MCC950 | CP-456773 | NLRP3 Inflammasome | 7.5 nM | Mouse BMDM | IL-1β production |

| JC124 | NLRP3 Inflammasome | 3.25 µM | Not specified | IL-1β release |

Data sourced from multiple references.[6][7][10][11][12] Conditions for IC50 determination may vary between studies.

This compound likely exerts its inhibitory effect at the activation step (Signal 2) of the NLRP3 inflammasome pathway. By suppressing ROS production, it prevents the conformational changes in the NLRP3 protein that are necessary for its oligomerization and the recruitment of the adaptor protein ASC. This blockade prevents the full assembly of the inflammasome complex, thereby inhibiting caspase-1 activation and the downstream inflammatory consequences.

Caption: this compound inhibits ROS production, a key trigger for NLRP3 activation.

Experimental Protocols for Characterizing this compound

The following protocols provide a framework for assessing the activity and mechanism of NLRP3 inhibitors like this compound in vitro and in vivo.

This protocol details the steps to measure the inhibitory effect of a compound on NLRP3-dependent IL-1β secretion from macrophages.

-

Cell Culture:

-

Culture mouse bone marrow-derived macrophages (BMDMs) or J774A.1 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Priming (Signal 1):

-

Remove the culture medium and replace it with fresh medium containing LPS (1 µg/mL).

-

Incubate for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes.

-

-

Activation (Signal 2):

-

Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (5 µM), to the wells.

-

Incubate for an additional 1-2 hours.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the cell-free supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

-

Caption: Workflow for in vitro screening of NLRP3 inflammasome inhibitors.

This model assesses the anti-inflammatory activity of this compound in an acute in vivo setting.

-

Animal Model:

-

Use C57BL/6 mice, 8-10 weeks old.

-

-

Induction of Peritonitis:

-

Administer a sterile solution of DSS (e.g., 4% w/v in PBS) via intraperitoneal (i.p.) injection to induce an inflammatory response.

-

-

Inhibitor Administration:

-

Administer this compound (at a predetermined dose, e.g., 10-50 mg/kg) or vehicle control to the mice, typically via i.p. or oral route, either before or shortly after the DSS challenge.

-

-

Sample Collection:

-

At a specific time point post-DSS injection (e.g., 6-24 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting 5-10 mL of sterile PBS into the peritoneal cavity and then collecting the fluid.

-

-

Analysis:

-

Centrifuge the peritoneal lavage fluid to separate the cells from the supernatant.

-

Count the total number of recruited immune cells (e.g., neutrophils) in the cell pellet using a hemocytometer or flow cytometry.

-

Measure the levels of IL-1β and other relevant cytokines in the cell-free supernatant by ELISA.

-

-

Outcome Measures:

-

Compare the number of recruited inflammatory cells and cytokine levels between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the inhibitor.

-

Conclusion

This compound is a valuable tool for dissecting the complex role of the NLRP3 inflammasome in innate immunity. Its ability to inhibit ROS production and subsequent inflammasome activation allows researchers to probe the specific contributions of this pathway in various cellular and disease models. The experimental protocols outlined in this guide provide a robust framework for characterizing the efficacy and mechanism of action of this compound and other novel NLRP3 inhibitors. As research into NLRP3-driven pathologies continues to expand, specific and potent inhibitors like this compound will be indispensable for both fundamental research and the development of new therapeutic strategies for a host of inflammatory diseases.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. NLRP3 inflammasome: a key player in the pathogenesis of life-style disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]

- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorbyt.com [biorbyt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. preprints.org [preprints.org]

Nlrp3-IN-34: A Technical Overview of its Inhibitory Effect on Pro-inflammatory Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific public data was found for a compound designated "Nlrp3-IN-34." This technical guide will use "this compound" as a representative placeholder for a selective NLRP3 inflammasome inhibitor. The quantitative data presented is based on studies of the well-characterized NLRP3 inhibitor, MCC950, to provide an illustrative and factually grounded example of the expected effects of a potent and selective NLRP3 inhibitor.

Introduction

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This intracellular multi-protein complex acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon activation, the NLRP3 inflammasome orchestrates a pro-inflammatory response, primarily through the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1][2][4]

Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a wide range of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][2] Consequently, the development of small molecule inhibitors that specifically target the NLRP3 inflammasome is a highly promising therapeutic strategy. This guide provides a technical overview of the mechanism and effects of a representative NLRP3 inhibitor, "this compound," on the production of pro-inflammatory cytokines.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two signals.[2]

Signal 1 (Priming): The priming signal is initiated by the recognition of PAMPs, such as lipopolysaccharide (LPS), by pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[2]

Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex. These stimuli include a variety of cellular stresses such as ATP, pore-forming toxins (e.g., nigericin), and crystalline substances (e.g., monosodium urate crystals).[5] A common trigger for NLRP3 activation is potassium efflux from the cell.[5]

Once activated, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which then recruits pro-caspase-1. This proximity-induced auto-activation of caspase-1 leads to the cleavage of pro-IL-1β and pro-IL-18 into their active forms, which are then secreted from the cell.[4] Activated caspase-1 can also cleave gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[4]

Mechanism of Action of this compound

This compound is a selective, small-molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action is to directly bind to NLRP3 and prevent its activation and the subsequent assembly of the inflammasome complex. By doing so, this compound blocks the activation of caspase-1 and, consequently, the maturation and release of IL-1β and IL-18.[6] Importantly, as a selective inhibitor, this compound does not affect the priming step, meaning the expression of NLRP3 and pro-IL-1β via NF-κB signaling remains intact.[6] It also does not inhibit other inflammasomes, such as NLRC4 or AIM2.

Quantitative Data on Pro-inflammatory Cytokine Inhibition

The following tables summarize the inhibitory effects of MCC950 (representing this compound) on the release of pro-inflammatory cytokines from various cell types.

Table 1: Effect of this compound on IL-1β Release

| Cell Type | Priming Stimulus | Activation Stimulus | This compound (MCC950) Concentration | IL-1β Release (pg/mL) | % Inhibition | Reference |

| Human PBMCs (CAPS patients) | LPS (1 hr) | - | 1 µM | ~1000 (untreated) vs ~100 (treated) | ~90% | [7][8] |

| Human Monocytes | - | Nigericin (10 µM) | 1 µM | Not specified | Significant Inhibition | [9] |

| Mouse BMDMs | LPS (500 ng/mL, 3h) | Nigericin (5 µM, 45 min) | 10 µM | Not specified | Significant Inhibition | [5] |

| Islet Cells | Cytokine Cocktail | - | 10 µM | Not specified | Significant Reduction | [10] |

Table 2: Effect of this compound on IL-18 Release

| Cell Type | Priming Stimulus | Activation Stimulus | This compound (MCC950) Concentration | IL-18 Release | % Inhibition | Reference |

| Human Monocytes | - | Nigericin (10 µM) | 1 µM | Significant Inhibition | Not specified | [9] |

| Animal Models (in vivo) | Various | - | Not specified | Significant Reduction | Not specified | [6] |

| Spinal Cord Injury (mice) | SCI | - | 10-50 mg/kg | Significantly Reduced | Dose-dependent | [11] |

Table 3: Effect of this compound on TNF-α Release

| Cell Type/Model | Stimulus | This compound (MCC950) Concentration | TNF-α Release | Effect | Reference |

| Animal Models (meta-analysis) | Various | Not specified | No significant reduction | Not a direct target | [6] |

| Macrophages (in vitro) | LPS/Nigericin | Not specified | No effect | Specific to NLRP3 pathway | [12] |

| Spinal Cord Injury (mice) | SCI | 10-50 mg/kg | Significantly Reduced | Indirect effect | [11] |

Note: The effect on TNF-α can be variable. As TNF-α release is primarily regulated by the NF-κB pathway (priming signal) and not the NLRP3 inflammasome itself, selective NLRP3 inhibitors are not expected to directly block its secretion.[6][12] Reductions observed in vivo are likely due to downstream effects of inhibiting the inflammatory cascade initiated by IL-1β.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes a standard method for activating the NLRP3 inflammasome in either human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) to assess the efficacy of inhibitors like this compound.

Materials:

-

THP-1 cells or bone marrow from mice

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound (or other NLRP3 inhibitor)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Methodology:

-

Cell Culture and Plating:

-

For THP-1 cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at a density of 0.5-1 x 10^6 cells/mL in a multi-well plate.[13][14]

-

For BMDMs: Harvest bone marrow from the femur and tibia of mice. Differentiate the cells for 6-7 days in DMEM containing 10% FBS, 1% penicillin/streptomycin, and M-CSF. Seed the differentiated macrophages in a multi-well plate.[15][16]

-

-

Priming (Signal 1):

-

Inhibitor Treatment:

-

After priming, remove the LPS-containing medium and replace it with fresh, serum-free medium.

-

Add this compound at various concentrations to the designated wells. Incubate for 30-60 minutes at 37°C.

-

-

Activation (Signal 2):

-

Sample Collection:

-

After the activation period, centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes.

-

Carefully collect the cell-free supernatants for cytokine analysis.

-

Cytokine Measurement by ELISA

The concentration of secreted cytokines (IL-1β, IL-18, TNF-α) in the collected supernatants can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

ELISA kits for human or mouse IL-1β, IL-18, and TNF-α

-

Collected cell culture supernatants

-

Microplate reader

Methodology:

-

Plate Preparation: A microplate is pre-coated with a capture antibody specific for the cytokine of interest.

-

Sample Incubation: The collected supernatants and a series of known standards are added to the wells and incubated. The cytokine present in the sample binds to the immobilized antibody.

-

Detection Antibody: A biotin-conjugated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.

-

Enzyme Conjugate: An enzyme-linked avidin or streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin on the detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.

-

Measurement: The reaction is stopped, and the optical density of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

Selective inhibitors of the NLRP3 inflammasome, represented here by "this compound," hold significant promise as therapeutic agents for a wide range of inflammatory diseases. By specifically blocking the activation of the NLRP3 inflammasome, these compounds effectively reduce the release of the potent pro-inflammatory cytokines IL-1β and IL-18. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to investigate and characterize the effects of novel NLRP3 inhibitors. The high specificity of these inhibitors for the NLRP3 pathway, with minimal impact on other inflammatory signaling pathways like those leading to TNF-α production, underscores their potential for targeted and effective immunomodulatory therapy.

References

- 1. The NLRP3 inflammasome: contributions to inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP inflammasomes in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing complexity of NLRP3 inflammasome regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immunopathol.com [immunopathol.com]

- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

- 10. Inhibition of NLRP3 inflammasome by MCC950 improves the metabolic outcome of islet transplantation by suppressing IL-1β and islet cellular death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synthego.com [synthego.com]

- 14. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages [app.jove.com]

- 16. researchgate.net [researchgate.net]

Understanding the Selectivity of NLRP3 Inhibitors: A Technical Guide

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Upon activation, NLRP3 nucleates the assembly of a multi-protein complex that activates caspase-1, leading to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.[3][4][5] Given the association of aberrant NLRP3 activation with numerous inflammatory diseases—such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders—it has emerged as a highly promising therapeutic target.[6][7][8]

The development of selective NLRP3 inhibitors is a key focus of drug discovery efforts. Selectivity is paramount to ensure that a compound specifically targets the NLRP3 inflammasome without affecting other essential cellular pathways, particularly other inflammasomes like AIM2 and NLRC4, which respond to different stimuli. This guide provides an in-depth look at the selectivity of direct NLRP3 inhibitors, using the well-characterized molecule CY-09 as a representative example, as specific public data for "Nlrp3-IN-34" is not available. We will explore the quantitative data that defines its selectivity, the detailed experimental protocols used to ascertain this specificity, and the underlying biological pathways.

NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[9][10] The second "activation" signal can be triggered by a diverse range of stimuli, such as extracellular ATP, crystalline substances, pore-forming toxins, and mitochondrial dysfunction.[5][11] These diverse signals are thought to converge on a common cellular event, such as potassium (K+) efflux, which is considered a critical trigger for NLRP3 activation.[1][9] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1.[12]

Quantitative Assessment of Selectivity

The selectivity of an NLRP3 inhibitor is determined by comparing its potency against the NLRP3 inflammasome with its activity against other related pathways, primarily the AIM2 and NLRC4 inflammasomes. The compound CY-09 has been shown to be a direct and selective inhibitor of NLRP3. It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing the subsequent assembly and activation of the inflammasome complex.[6]

The data below, derived from studies on bone marrow-derived macrophages (BMDMs), demonstrates that CY-09 effectively blocks caspase-1 activation and IL-1β secretion induced by various NLRP3 activators, while having no effect on the activation of AIM2 or NLRC4 inflammasomes.[6]

| Inflammasome | Activator(s) | Readout | CY-09 Activity (IC50 / Effect) |

| NLRP3 | LPS + Monosodium Urate (MSU) | IL-1β Secretion | Dose-dependent inhibition |

| NLRP3 | LPS + Nigericin | IL-1β Secretion | Dose-dependent inhibition |

| NLRP3 | LPS + ATP | IL-1β Secretion | Dose-dependent inhibition |

| NLRP3 | Cytosolic LPS (Non-canonical) | Caspase-1 Activation | Blocked at 1-10 µM |

| AIM2 | Cytosolic dsDNA | Caspase-1 Activation | No effect |

| NLRC4 | Salmonella infection | Caspase-1 Activation | No effect |

Table 1: Selectivity profile of the NLRP3 inhibitor CY-09 against different inflammasome complexes. Data is summarized from Jiang et al., 2017.[6]

Experimental Protocols for Determining Selectivity

Establishing the selectivity of an NLRP3 inhibitor requires a series of well-controlled cellular assays that utilize specific activators for different inflammasome pathways.

General Cell Culture and Priming

-

Cell Model: Primary bone marrow-derived macrophages (BMDMs) from mice are a standard model as they express all necessary components for a functional inflammasome response.[13] The J774A.1 macrophage-like cell line is also commonly used.[13]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and macrophage colony-stimulating factor (M-CSF) for differentiation.

-

Priming (Signal 1): To induce the expression of NLRP3 and pro-IL-1β, BMDMs are primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 3-4 hours before stimulation.[6]

Selective Inflammasome Activation and Inhibition

-

NLRP3 Activation: After priming, cells are pre-treated with various concentrations of the test inhibitor (e.g., CY-09) for 30-60 minutes. Subsequently, specific NLRP3 activators are added:

-

AIM2 Activation: Primed BMDMs are treated with the inhibitor, and then cytosolic dsDNA (e.g., poly(dA:dT)) is introduced into the cells using a transfection reagent like Lipofectamine to activate the AIM2 inflammasome.[6]

-

NLRC4 Activation: Primed BMDMs are treated with the inhibitor and then infected with live pathogens, such as Salmonella typhimurium, which activates the NLRC4 inflammasome.[6]

Measurement of Inflammasome Activity

The output of inflammasome activation is measured by quantifying caspase-1 activation and cytokine release.

-

Western Blot for Caspase-1 Cleavage:

-

Cell culture supernatants and cell lysates are collected separately.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for the p20 subunit of cleaved, active caspase-1.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence. A reduction in the p20 band in the supernatant of inhibitor-treated cells indicates inflammasome inhibition.

-

-

ELISA for IL-1β Secretion:

-

The concentration of mature IL-1β in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

This provides a quantitative measure of inflammasome activity, allowing for the calculation of IC50 values for the inhibitor.[14]

-

The workflow diagram below illustrates the logical process for assessing inhibitor selectivity.

Conclusion

The rigorous evaluation of a compound's selectivity is a cornerstone of modern drug development. For NLRP3 inflammasome inhibitors, this involves a systematic approach using specific cellular assays to demonstrate potent, on-target activity while confirming a lack of interference with other related inflammasome pathways. As exemplified by the inhibitor CY-09, a truly selective compound will dose-dependently block the activation of NLRP3 by multiple distinct stimuli without affecting the function of the AIM2 or NLRC4 inflammasomes.[6] This high degree of specificity, verified through the detailed protocols described herein, is essential for developing safe and effective therapeutics for the treatment of NLRP3-driven inflammatory diseases.

References

- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]

The Sulfonylurea Derivative NLRP3-IN-34: A Technical Guide to a Novel Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This has led to a fervent search for potent and specific NLRP3 inhibitors. Among the promising candidates is NLRP3-IN-34, a derivative of the well-known anti-diabetic drug glyburide. This technical guide provides an in-depth overview of this compound, also identified in scientific literature as 16673-34-0 and JC121. By removing the cyclohexylurea moiety responsible for glyburide's hypoglycemic effects, this compound emerges as a selective NLRP3 inflammasome inhibitor with a favorable safety profile, making it a compelling molecule for therapeutic development. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant biological pathways.

Introduction: From Glyburide to a Selective Inflammasome Inhibitor

Glyburide, a long-standing therapeutic for type 2 diabetes, was one of the first compounds identified to inhibit the NLRP3 inflammasome.[1][2][3] However, its clinical utility as an anti-inflammatory agent is hampered by its potent hypoglycemic activity. The discovery that the cyclohexylurea group, responsible for binding to ATP-sensitive potassium (KATP) channels and subsequent insulin release, is dispensable for inflammasome inhibition paved the way for the development of safer derivatives.[1][2]

This compound (16673-34-0 or JC121) is a direct outcome of this research, representing an intermediate in the synthesis of glyburide that lacks the problematic cyclohexylurea moiety.[4] This structural modification successfully uncouples the anti-inflammatory properties from the glucose-lowering effects, creating a promising therapeutic candidate for a host of NLRP3-driven pathologies.[4][]

Mechanism of Action: Targeting the Core of Inflammasome Assembly

This compound exerts its inhibitory effect by specifically targeting the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a multi-step process, broadly categorized into priming (Signal 1) and activation (Signal 2). Priming, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation signal, triggered by a diverse array of stimuli including ATP, nigericin, and crystalline substances, results in the assembly of the inflammasome complex, comprising NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6][7] This assembly leads to the autocatalytic cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[7][8]

Studies have shown that this compound acts downstream of the initial activation triggers.[9][10] It has been demonstrated to inhibit ASC oligomerization, a crucial step in the formation of the functional inflammasome.[4][9] The efficacy of this compound against multiple, diverse NLRP3 stimuli suggests that it interferes with a central, downstream event in inflammasome assembly, such as preventing the conformational changes in NLRP3 required for its activation or blocking the interaction between NLRP3 and ASC.[11] Importantly, this compound has been shown to be selective for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes like AIM2 or NLRC4.[4]

Signaling Pathway of Canonical NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, glyburide, providing a comparative overview of their inhibitory potency and other relevant parameters.

Table 1: In Vitro Inhibitory Activity

| Compound | Assay | Cell Line | Stimulus | IC50 | Reference(s) |

| This compound (16673-34-0) | IL-1β Release | J774A.1 Macrophages | LPS + ATP | Not explicitly stated, but effective at 400µM | [4] |

| This compound (JC121) | IL-1β Release | J774A.1 Macrophages | LPS + ATP | Not explicitly stated, but effective | [9][10] |

| This compound (JC-21) | IL-1β Release | J774A.1 Macrophages | LPS + ATP | Not explicitly stated, but effective | [12] |

| JC-171 (hydroxy-sulfonamide analog of JC-21) | IL-1β Release | J774A.1 Macrophages | LPS + ATP | 8.45 ± 1.56 μM | [13] |

| Glyburide | IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 10–20 μM | [9] |

| Glyburide | IL-1β Release | Trophoblasts | Not specified | 100µM | [2] |

Table 2: In Vivo Efficacy

| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference(s) |

| This compound (16673-34-0) | Mouse model of acute myocardial infarction (ischemia/reperfusion) | 100 mg/kg | Not specified | Reduced infarct size by >40% and troponin I levels by >70%; Inhibited cardiac caspase-1 activity by 90% | [4][] |

| This compound (16673-34-0) | Mouse model of non-reperfused myocardial infarction | Not specified | Not specified | Ameliorated cardiac function | [1] |

| This compound (16673-34-0) | Mouse model of diet-induced cardiomyopathy | 100 mg/kg in chow | Oral | Prevented systolic and diastolic dysfunction | [1] |

| This compound (16673-34-0) | Mouse model of experimental pericarditis | Not specified | Not specified | Reduced pericardial effusion and thickening | [1] |

| This compound (16673-34-0) | Mouse model of zymosan-induced peritonitis | Dose-dependent | Not specified | Reduced peritoneal leukocyte infiltration | [4] |

| JC-124 (N-Me sulfonamide analog of 16673-34-0) | Mouse model of myocardial infarction (ischemia/reperfusion) | 30 mg/kg | Intraperitoneal | Reduced infarct size and plasma troponin I levels | [1] |

| JC-171 | LPS-challenged mice | 100 mg/kg | Not specified | Prevented LPS-evoked IL-1β release | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and other NLRP3 inhibitors.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in macrophage cell lines.

Experimental Workflow

Caption: General workflow for in vitro NLRP3 inflammasome inhibition assay.

Materials:

-

Macrophage cell line (e.g., J774A.1, THP-1, or primary bone marrow-derived macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Lipopolysaccharide (LPS)

-

NLRP3 activator (e.g., ATP or Nigericin)

-

This compound or other test compounds

-

Human or mouse IL-1β ELISA kit

-

Caspase-1 activity assay kit (fluorometric or colorimetric)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.

-

Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: After the priming step, treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO). Incubate for 30-60 minutes.

-

Activation (Signal 2): Add the NLRP3 activator to the wells. For example, use ATP at a final concentration of 5 mM or nigericin at 10 µM. Incubate for 1-2 hours.

-

Sample Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.

-

Measurement of IL-1β Release: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Measurement of Caspase-1 Activity: Determine the activity of caspase-1 in the supernatant using a suitable assay kit. These kits typically employ a specific caspase-1 substrate that releases a detectable fluorophore or chromophore upon cleavage.

In Vivo Zymosan-Induced Peritonitis Model

This protocol outlines a common in vivo model to assess the anti-inflammatory effects of NLRP3 inhibitors in a mouse model of peritonitis.

Experimental Workflow

Caption: Workflow for the in vivo zymosan-induced peritonitis model.

Materials:

-

C57BL/6 mice (or other suitable strain)

-

This compound or vehicle control

-

Zymosan A

-

Sterile PBS

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

-

Mouse IL-1β ELISA kit

Procedure:

-

Inhibitor Administration: Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal or oral) at the predetermined dosage.

-

Induction of Peritonitis: After a specified pre-treatment time (e.g., 30-60 minutes), induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg in sterile PBS).

-

Peritoneal Lavage: At a defined time point after zymosan injection (e.g., 4-6 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with 5-10 mL of cold sterile PBS.

-

Cell Count and Analysis:

-

Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.

-

Characterize the immune cell populations (e.g., neutrophils, macrophages) by flow cytometry using specific cell surface markers.

-

-

Cytokine Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. Collect the supernatant and measure the concentration of IL-1β and other relevant cytokines using ELISA.

Synthesis of this compound

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. By successfully decoupling the NLRP3 inhibitory activity of glyburide from its hypoglycemic effects, this molecule offers a promising and safer alternative for the treatment of a multitude of diseases driven by NLRP3 inflammasome hyperactivity. The preclinical in vivo data, particularly in models of cardiovascular disease, are highly encouraging.

Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound. Elucidating the precise molecular interactions between this compound and the NLRP3 protein will be crucial for further optimization and the design of next-generation inhibitors. Ultimately, the translation of these promising preclinical findings into clinical trials will be the definitive test of this compound's therapeutic potential in human diseases.

References

- 1. NLRP3 Inflammasome Inhibitors in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irispublishers.com [irispublishers.com]

- 3. US10343985B2 - Cryopyrin inhibitors for preventing and treating inflammation - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 6. promega.com [promega.com]

- 7. 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | 16673-34-0 [chemicalbook.com]

- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 10. adipogen.com [adipogen.com]

- 11. Human IL-1 beta ELISA Kit (KHC0011) - Invitrogen [thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of NLRP3 Inflammasome Inhibitors

Disclaimer: Initial searches for the specific compound "Nlrp3-IN-34" did not yield any public-domain information. Therefore, this guide provides a comprehensive overview of the molecular targets of well-characterized NLRP3 inflammasome inhibitors in general, intended for researchers, scientists, and drug development professionals.

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] Its dysregulation is implicated in a wide array of inflammatory disorders, making it a prime therapeutic target.[2] This technical guide delves into the molecular targets of various NLRP3 inhibitors, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Molecular Components of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex comprising:

-

NLRP3: The sensor protein that detects a broad range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] It consists of three key domains: a Pyrin domain (PYD), a central nucleotide-binding and oligomerization (NACHT) domain, and a C-terminal leucine-rich repeat (LRR) domain.[4]

-

ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that links NLRP3 to pro-caspase-1.[3]

-

Pro-caspase-1: An inactive zymogen that, upon recruitment and activation, proteolytically cleaves pro-inflammatory cytokines.[1]

Activation of the NLRP3 inflammasome leads to the maturation and secretion of interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3]

Molecular Targets of NLRP3 Inhibitors

NLRP3 inhibitors can be broadly categorized based on their mechanism of action, primarily targeting different domains of the NLRP3 protein or upstream signaling events.

Direct NLRP3 Binders

A significant class of inhibitors directly binds to the NLRP3 protein, interfering with its function. These inhibitors often target specific domains critical for NLRP3 activation.

The NACHT domain possesses ATPase activity, which is essential for NLRP3 oligomerization and subsequent inflammasome assembly.[5] Several potent inhibitors target this domain.

-

MCC950 (CRID3): This diaryl sulfonylurea-containing compound is a potent and selective NLRP3 inhibitor.[6] Structural studies have revealed that MCC950 binds to a pocket formed between the NACHT subdomains, stabilizing NLRP3 in an inactive conformation and hindering its ATPase activity.[6][7]

-

CY-09: This compound directly binds to the ATP-binding motif (Walker A) within the NACHT domain, thereby inhibiting the ATPase activity of NLRP3.[3][8]

-

Tranilast: This molecule binds to the NACHT domain, suppressing NLRP3 oligomerization.[5]

-

Oridonin: A natural product that covalently modifies cysteine 279 in the NACHT domain, which in turn blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation.[9]

The PYD domain is crucial for the interaction between NLRP3 and the ASC adaptor protein.[10]

-

β-Carotene: This provitamin A has been shown to directly bind to the PYD domain of NLRP3, thereby inhibiting inflammasome activation.[11]

Inhibitors of NLRP3-NEK7 Interaction

The interaction between NLRP3 and the mitotic kinase NEK7 is a critical step for NLRP3 activation.[9]

-

Oridonin: As mentioned above, Oridonin's binding to the NACHT domain allosterically inhibits the NLRP3-NEK7 interaction.[9]

-

INF39: This irreversible inhibitor has been shown to block the interaction between NLRP3 and NEK7.[5]

Inhibitors of Upstream Signaling Pathways

Some compounds inhibit the NLRP3 inflammasome by targeting upstream signaling events that are necessary for its activation.

-

Glyburide: This sulfonylurea drug, used for treating type 2 diabetes, inhibits ATP-sensitive potassium (K+) channels. By preventing K+ efflux, a key trigger for NLRP3 activation, Glyburide indirectly inhibits the inflammasome.[9]

Quantitative Data for NLRP3 Inhibitors

The following table summarizes key quantitative data for some of the well-characterized NLRP3 inhibitors.

| Inhibitor | Molecular Target | Assay Type | Cell/System | Potency | Reference(s) |

| MCC950 | NLRP3 NACHT Domain | IL-1β release | Mouse BMDMs | IC50: 7.5 nM | [6] |

| IL-1β release | Human MDMs | IC50: 8.1 nM | [6] | ||

| β-Carotene | NLRP3 PYD Domain | Surface Plasmon Resonance | Purified Protein | KD: 3.41 µM | [11] |

BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; IC50: Half-maximal inhibitory concentration; KD: Dissociation constant.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize NLRP3 inhibitors.

Cellular Assays for Inflammasome Activation

a) IL-1β and IL-18 Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

Cell Culture and Priming: Culture macrophages (e.g., primary bone marrow-derived macrophages or THP-1 cells) in appropriate media. Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor for a specified period.

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator (e.g., ATP or nigericin).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform ELISA on the supernatants using commercially available kits for IL-1β or IL-18, following the manufacturer's instructions.

-

Data Analysis: Determine the concentration of the cytokines and calculate the IC50 value of the inhibitor.[12]

-

b) Caspase-1 Activity Assay

-

Principle: This assay measures the activity of cleaved caspase-1, the effector enzyme of the inflammasome.

-

Protocol:

-

Follow steps 1-3 from the ELISA protocol.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

Caspase-1 Activity Measurement: Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay), which typically contains a specific caspase-1 substrate that produces a luminescent or fluorescent signal upon cleavage.[13]

-

Data Analysis: Measure the signal and determine the level of caspase-1 activity relative to controls.

-

c) ASC Speck Visualization

-

Principle: Upon activation, the ASC adaptor protein oligomerizes to form a large speck-like structure that can be visualized by fluorescence microscopy.

-

Protocol:

-

Culture cells (e.g., ASC-mCherry expressing macrophages) on glass coverslips.

-

Perform priming, inhibitor treatment, and NLRP3 activation as described above.

-

Cell Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them, and stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Image Analysis: Quantify the percentage of cells containing ASC specks in different treatment groups.[12]

-

Target Engagement and Binding Assays

a) Surface Plasmon Resonance (SPR)

-

Principle: SPR is a label-free technique used to measure real-time biomolecular interactions.

-

Protocol:

-

Protein Immobilization: Immobilize the purified target protein (e.g., NLRP3 PYD domain) onto a sensor chip.

-

Analyte Injection: Flow different concentrations of the inhibitor (analyte) over the sensor chip.

-

Signal Detection: Measure the change in the refractive index at the sensor surface as the inhibitor binds to and dissociates from the immobilized protein.

-

Data Analysis: Analyze the binding curves to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[11]

-

b) NLRP3 NanoBRET™ Target Engagement Assay

-

Principle: This is a cell-based assay that measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

-

Protocol:

-

Cell Transfection: Co-express a NanoLuc® luciferase-NLRP3 fusion protein and a HaloTag®-reporter protein in a suitable cell line (e.g., HEK293).

-

Tracer and Inhibitor Addition: Add a fluorescent tracer that binds to NLRP3 and the test inhibitor to the cells.

-

BRET Measurement: The test inhibitor will compete with the fluorescent tracer for binding to the NanoLuc®-NLRP3 fusion protein. The BRET signal is measured, which is inversely proportional to the amount of inhibitor bound to the target.

-

Data Analysis: Generate a dose-response curve to determine the IC50 value for target engagement.[14]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Canonical NLRP3 inflammasome activation pathway.

Caption: Molecular targets of various NLRP3 inflammasome inhibitors.

Caption: General workflow for an IL-1β ELISA to screen NLRP3 inhibitors.

References

- 1. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]